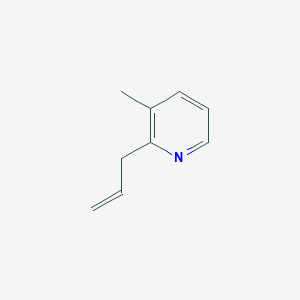

3-(3-Methyl-2-pyridyl)-1-propene

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Material Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry. numberanalytics.comyoutube.com Its structure is found in a vast array of biologically active compounds, including essential natural products like certain vitamins and alkaloids. nih.govresearchgate.net In organic synthesis, pyridine and its derivatives are indispensable. They function as polar, basic, and relatively non-reactive solvents, and are particularly useful as bases in elimination reactions like dehalogenation. wikipedia.org Furthermore, they act as catalysts, activating carboxylic acid chlorides and anhydrides in esterification and acylation reactions. wikipedia.org The nitrogen atom's ability to form stable complexes with transition metals makes pyridine derivatives valuable ligands in organometallic chemistry and catalysis. nih.govyoutube.com

In the realm of material science, pyridine-based compounds are integral to the development of functional materials. numberanalytics.com Their unique electronic properties are harnessed in the creation of conducting polymers and luminescent materials. numberanalytics.com The ability of pyridines to form coordination polymers with metal ions has also been explored, leading to materials with diverse structural and electronic properties. mdpi.com The versatility of the pyridine scaffold allows for its easy conversion into various functional derivatives, making it a highly sought-after component in drug design and the synthesis of novel materials. nih.govresearchgate.net

Role of Alkene Moieties in Chemical Reactivity and Functionalization

Alkenes are hydrocarbons characterized by the presence of at least one carbon-carbon double bond, which consists of a strong sigma (σ) bond and a weaker pi (π) bond. numberanalytics.com This π bond is the key to their chemical identity, rendering them significantly more reactive than their alkane counterparts. numberanalytics.com The relative ease with which the π bond can be broken allows alkenes to undergo a wide variety of chemical transformations, making them fundamental building blocks in organic synthesis. numberanalytics.com

The functionalization of alkenes is a cornerstone of synthetic chemistry, providing pathways to a vast number of fine chemicals. encyclopedia.pub Common reactions involving the alkene moiety include:

Addition Reactions: Molecules can be added across the double bond, such as in hydrogenation (addition of hydrogen), halogenation (addition of halogens), and hydrohalogenation (addition of hydrogen halides). numberanalytics.com

Oxidation Reactions: The double bond can be oxidized to form epoxides or carbonyl compounds. numberanalytics.com

Polymerization: Alkene monomers can be linked together to form long polymer chains. numberanalytics.com

Cross-Coupling Reactions: These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the alkene position, enabling the construction of complex molecular frameworks. digitellinc.com

The reactivity and stability of an alkene are influenced by factors such as the substitution pattern around the double bond and its stereochemistry. numberanalytics.com Modern synthetic methods continue to explore new strategies for alkene functionalization, including multi-site functionalization, which allows for the selective modification of multiple positions within a molecule starting from a single alkene group. thieme.de

Contextualizing 3-(3-Methyl-2-pyridyl)-1-propene within Emerging Research Domains

While extensive research exists on the parent classes of pyridines and alkenes, specific studies focusing on this compound are less common. Its structure, featuring a propene group attached to the 2-position of a 3-methylpyridine (B133936) (also known as 3-picoline) ring, places it within the category of 2-alkenylpyridines. Research in this area often involves the isomerization of such compounds using metal catalysts, indicating their potential as substrates in organometallic chemistry. rsc.org

The synthesis of related structures, such as 3-(2-pyridyl)-1-propene, has been documented in the literature, often involving the reaction of a pyridyl-containing organometallic reagent with an allyl halide, such as allyl bromide. chemicalbook.com This suggests that this compound could be synthesized via similar organometallic routes.

The true potential of this compound lies in its dual functionality. The pyridine nitrogen provides a coordination site for metals, making it a potential ligand for catalysis or the formation of coordination complexes. mdpi.com Simultaneously, the terminal alkene group is available for the full range of alkene functionalization reactions. encyclopedia.pub This combination could allow it to be used as a "bifunctional handle" in synthesis, where the pyridine moiety directs a catalytic reaction at a specific site while the alkene is modified in a subsequent step, or vice-versa. For instance, it could be a substrate in reactions that merge alkene isomerization with functionalization, enabling remote functionalization of the molecule. thieme.de While direct research applications are not widely published, its structure is analogous to compounds used in the synthesis of more complex molecules and functional materials.

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-prop-2-enylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-3-5-9-8(2)6-4-7-10-9/h3-4,6-7H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWVSGMJBPBFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295994 | |

| Record name | 3-Methyl-2-(2-propen-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-84-3 | |

| Record name | 3-Methyl-2-(2-propen-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-(2-propen-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 3 Methyl 2 Pyridyl 1 Propene

Historical and Current Synthetic Approaches to 3-(3-Methyl-2-pyridyl)-1-propene and Analogues

The construction of the this compound framework can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern catalytic methods.

Condensation Reactions in Pyridine-Alkene Synthesis

Condensation reactions represent a foundational approach to constructing the pyridine (B92270) ring. The Chichibabin pyridine synthesis, for instance, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. wikipedia.org While effective, this method can sometimes suffer from low yields. wikipedia.org A more specific approach to pyridine-alkene synthesis involves the Knoevenagel condensation, where an active methylene (B1212753) compound reacts with a carbonyl compound. For example, the condensation of malonic acid with propenal in the presence of pyridine yields (2E)-penta-2,4-dienoic acid. thieme-connect.de Another classical method is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia, and proceeds through intermediates formed via aldol (B89426) and Michael additions. youtube.comyoutube.com

More contemporary methods often utilize microwave irradiation to drive condensation reactions, offering a solvent- and catalyst-free, environmentally friendly, and efficient route. For instance, the synthesis of this compound can be achieved through the microwave-assisted condensation of 2-aminopyridines with α-bromoketones.

Baylis-Hillman Reaction Applications in Related Systems

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that combines an activated alkene with an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst like a tertiary amine or phosphine (B1218219). wikipedia.org This reaction is highly atom-economical and produces densely functionalized molecules under mild conditions. wikipedia.org

In the context of pyridine derivatives, the MBH reaction has been employed to synthesize highly functionalized pyridine ligands. For example, pyridine-2, 3, and 4-carboxaldehydes can react with acrylates in an MBH reaction. researchgate.net The resulting Baylis-Hillman adducts are versatile intermediates that can be used to construct various heterocyclic frameworks. wikipedia.orgcaribjscitech.com For instance, the acetates of Baylis-Hillman alcohols can react with 2-aminopyridine (B139424) derivatives to form fused pyrimidone derivatives in good yields under solvent-free conditions. caribjscitech.com Furthermore, a direct C(sp3)–H allylic alkylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates has been developed, proceeding through a tandem nucleophilic substitution and aza-Cope rearrangement. nih.gov

Palladium-Catalyzed Coupling Reactions for Olefin Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, including derivatized olefins. nobelprize.org Reactions such as the Suzuki, Heck, and Negishi couplings allow for the formation of carbon-carbon bonds under mild conditions with high functional group tolerance. nobelprize.orglibretexts.org

For the synthesis of pyridine-alkenes, the Suzuki coupling, which pairs an organoboron compound with an organic halide, is particularly relevant. libretexts.org The Heck reaction, which couples an organohalide with an alkene, also provides a direct method for olefin derivatization. libretexts.org A notable development is the palladium-catalyzed cross-coupling of alkenyldimethyl(2-pyridyl)silanes with organic halides, where the reaction pathway can be switched between carbometalation and transmetalation by the choice of additives. organic-chemistry.org Additionally, palladium-catalyzed C-H activation has been utilized to couple pyridine N-oxides with nonactivated alkyl bromides, offering a route to alkylated pyridine derivatives. acs.org

| Coupling Reaction | Key Reactants | Catalyst System (Typical) |

| Suzuki Coupling | Organoboron compound, Organic halide | Pd(PPh₃)₄, Base |

| Heck Reaction | Alkene, Organic halide | Pd(OAc)₂, PPh₃, Base |

| Negishi Coupling | Organozinc compound, Organic halide | Pd(PPh₃)₄ |

| Hiyama Coupling | Organosilane, Organic halide | Pd catalyst, Fluoride source |

Multi-Step Synthetic Strategies for Pyridine-Alkenes

The synthesis of complex pyridine-alkenes often necessitates multi-step reaction sequences. savemyexams.comlibretexts.org These strategies involve a logical progression of reactions to build the desired molecular architecture. A common approach is retrosynthesis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. libretexts.orgyoutube.com

For example, a multi-step synthesis might begin with the formation of a pyridine ring using a condensation reaction, followed by functional group interconversions to introduce the alkene moiety. This could involve an elimination reaction of an alcohol or alkyl halide. savemyexams.com Alternatively, a pre-formed pyridine derivative can be elaborated through a sequence of reactions. For instance, a 2-alkylpyridine can undergo allylic alkylation using a Morita-Baylis-Hillman carbonate. nih.gov Another strategy involves the olefin cross-metathesis to form α,β-unsaturated 1,5-dicarbonyl derivatives, which then serve as precursors for pyridines with diverse substitution patterns. organic-chemistry.org

Reaction Mechanisms and Kinetic Studies Involving the Pyridine-Propene System

The reactivity of the pyridine-propene system is dictated by the interplay between the aromatic pyridine ring and the alkene functional group.

Electrophilic and Nucleophilic Addition Reactions of the Alkene Moiety

The alkene moiety in this compound is susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: In an electrophilic addition, an electrophile attacks the electron-rich double bond. lasalle.eduucla.edu The reaction of an alkene with a hydrogen halide (HX), for instance, proceeds through a two-step mechanism. libretexts.orglibretexts.org The first step involves the protonation of the alkene to form a carbocation intermediate, which is the rate-determining step. libretexts.orglibretexts.org The second step is the rapid attack of the halide anion on the carbocation. libretexts.orglibretexts.org The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, leading to the more stable carbocation. youtube.com

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition can occur if the alkene is activated by an electron-withdrawing group, a scenario known as Michael addition. nih.gov In the context of the pyridine-propene system, the pyridine ring itself can influence the reactivity of the alkene. More relevant to the pyridine core is its reactivity towards nucleophiles, especially when the nitrogen is quaternized to form a pyridinium (B92312) salt. wikipedia.org Nucleophilic addition to 3-substituted pyridinium salts has been shown to occur with good regioselectivity, favoring the formation of 1,2-dihydropyridines. nih.gov These intermediates can then be oxidized to the corresponding substituted pyridines. nih.gov

Gas-phase studies on the reaction of protonated pyridine radicals with propene have shown that the reaction proceeds with high efficiency, leading primarily to the formation of vinylpyridinium ions. nih.gov Kinetic studies of propene reactions, in general, are crucial for understanding combustion chemistry and other high-temperature processes. nist.gov The ozonation of pyridine, another example of an electrophilic attack, has been studied kinetically, with the initial step proposed to be the formation of an ozone adduct at the nitrogen atom. nih.gov

| Reaction Type | Attacking Species | Alkene Role | Key Intermediate |

| Electrophilic Addition | Electrophile (e.g., H⁺) | Nucleophile | Carbocation |

| Nucleophilic Addition (Michael) | Nucleophile (e.g., R₂NH) | Electrophile (if activated) | Enolate/Carbanion |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The alkene moiety in this compound serves as a competent dipolarophile for cycloaddition reactions, particularly 1,3-dipolar cycloadditions. These reactions are powerful tools for constructing five-membered heterocyclic rings with high regio- and stereoselectivity. wikipedia.orgnumberanalytics.com The general mechanism involves the concerted reaction of a 1,3-dipole with the propene double bond. nih.govlibretexts.org

A 1,3-dipole is a molecule with delocalized electrons over three atoms, which can be represented by zwitterionic resonance structures. caltech.edunih.gov Common 1,3-dipoles that could potentially react with this compound include:

Nitrile Oxides: Generated in situ from oximes, their reaction would yield isoxazoline (B3343090) derivatives.

Azides: Reaction with organic azides, a Huisgen cycloaddition, would produce triazoline rings. wikipedia.org

Nitrones: Cycloaddition with nitrones would lead to the formation of isoxazolidine (B1194047) rings. caltech.edu

Azomethine Ylides: These dipoles would react to form pyrrolidine (B122466) rings, which are common structural motifs in alkaloids. wikipedia.org

The regioselectivity of these cycloadditions is governed by both electronic and steric factors, influenced by the substituents on both the dipole and the dipolarophile. wikipedia.org The pyridine ring in this compound can exert an electronic influence on the double bond, directing the regiochemical outcome of the cycloaddition. Furthermore, the pyridine nitrogen itself can participate in certain cycloadditions, for instance, by reacting with arynes, leading to the formation of fused heterocyclic systems like pyrido[1,2-a]indoles. nih.gov

Table 1: Potential 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole Type | Reactant Example | Resulting Heterocycle |

|---|---|---|

| Nitrile Oxide | Benzonitrile oxide | 3-Phenyl-5-((3-methylpyridin-2-yl)methyl)isoxazoline |

| Azide | Phenyl azide | 1-Phenyl-4-((3-methylpyridin-2-yl)methyl)-1,2,3-triazoline |

| Nitrone | N-Methyl-C-phenylnitrone | 2-Methyl-3-phenyl-5-((3-methylpyridin-2-yl)methyl)isoxazolidine |

| Azomethine Ylide | From N-benzylideneglycine | 2-Phenyl-4-((3-methylpyridin-2-yl)methyl)pyrrolidine-1-carboxylate |

Radical Reactions and Polymerization Initiation

The propene unit of this compound can participate in radical reactions. Under standard radical conditions, such as those initiated by azo compounds (e.g., AIBN) or peroxides, the double bond can undergo addition reactions. iupac.org The stability of the resulting radical intermediate would be influenced by the adjacent pyridine ring.

This reactivity also suggests the potential for this compound to act as a monomer in radical polymerization. iupac.org In a typical chain-growth polymerization process, a radical initiator would add to the double bond, creating a new radical species that can then propagate by reacting with subsequent monomer units.

The general steps for radical polymerization would be:

Initiation: A radical initiator (I•) attacks the alkene.

Propagation: The monomer radical adds to another monomer molecule.

Termination: Two growing polymer chains combine or disproportionate.

The steric hindrance posed by the 3-methyl-2-pyridyl group might influence the rate and feasibility of polymerization, a factor observed in similarly substituted olefins like 3-(1-adamantyl)-1-propene, where bulkiness reduces reactivity. The resulting polymer would feature a polyvinyl backbone with pendant 3-methyl-2-pyridyl groups, which could impart specific properties such as metal-coordinating abilities or altered solubility.

Catalytic Transformations Utilizing the Pyridine Nitrogen and Alkene Double Bond

The bifunctional nature of this compound, containing both a Lewis basic pyridine nitrogen and a reactive alkene, makes it a versatile substrate for various catalytic transformations.

Reactions involving the Pyridine Nitrogen:

Coordination: The lone pair of electrons on the pyridine nitrogen allows it to act as a ligand for transition metals, potentially influencing catalytic reactions at the alkene or enabling further functionalization of the ring itself.

N-Oxidation: The pyridine ring can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or peracids.

Dearomatization/Alkylation: Under transition metal catalysis, the pyridine ring can be temporarily dearomatized through reduction, rendering it nucleophilic. nih.gov This activated intermediate can then react with electrophiles, such as formaldehyde, to achieve methylation at the C-3 and C-5 positions. nih.gov

Reactions involving the Alkene Double Bond:

Hydrogenation: Catalytic hydrogenation using catalysts like Pd/C or Wilkinson's catalyst would reduce the double bond to yield 3-(3-methyl-2-pyridyl)propane.

Epoxidation: The alkene can be converted to an epoxide, 2-((3-methylpyridin-2-yl)methyl)oxirane, using reagents like m-CPBA or through catalytic processes involving titanium silicalite catalysts (e.g., TS-1, TS-2). researchgate.net

Hydroformylation: A rhodium or cobalt-catalyzed reaction with syngas (CO/H₂) could introduce a formyl group, leading to the formation of aldehydes.

Wacker-type Oxidation: A palladium-catalyzed oxidation in the presence of water would yield a ketone, 1-(3-methylpyridin-2-yl)propan-2-one.

Stereochemical Control and Regioselectivity in Synthesis

Achieving specific isomeric forms and controlling stereochemistry during the synthesis and functionalization of this compound is crucial for its application in areas like asymmetric catalysis and medicinal chemistry.

Diastereoselectivity and Enantioselectivity in Propene Functionalization

Once synthesized, the functionalization of the propene's double bond can be performed with high stereocontrol. nih.gov For instance, dihydroxylation using osmium tetroxide in the presence of a chiral ligand (Sharpless asymmetric dihydroxylation) could produce chiral diols with high enantioselectivity. Similarly, enantioselective epoxidation or cyclopropanation reactions are well-established methods for the stereocontrolled functionalization of alkenes. researchgate.net The development of intramolecular aminative functionalization of unactivated alkenes also provides a direct and atom-economical route to chiral nitrogen heterocycles. nih.gov The choice of catalyst and reaction conditions is paramount in determining the diastereomeric and enantiomeric outcome. rsc.org

Directed Synthesis for Specific Isomeric Forms

The regioselective synthesis of this compound over other isomers (e.g., with different methyl positions or double bond locations) requires careful selection of precursors and reaction pathways. A common strategy involves the cross-coupling of a pre-functionalized pyridine with a propene-containing fragment. For example, a Grignard reagent derived from 2-bromo-3-methylpyridine (B184072) could be coupled with allyl bromide using a suitable transition metal catalyst. Alternatively, methods like the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation have been reported for related structures. The synthesis of the analogous 3-(2-pyridyl)-1-propene has been achieved via the reaction of 2-picolyllithium with allyl bromide. chemicalbook.com Adapting these methods by starting with the appropriate isomer of picoline (3-methyl-2-lithiopyridine) would direct the synthesis towards the desired product.

Table 2: Potential Directed Synthetic Routes

| Pyridine Precursor | Propene Precursor | Coupling Type | Key Reagents/Catalysts |

|---|---|---|---|

| 2-Bromo-3-methylpyridine | Allylmagnesium bromide | Kumada Coupling | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) |

| 3-Methyl-2-lithiopyridine | Allyl bromide | Nucleophilic Substitution | n-BuLi, THF |

| 2-Allyl-3-methylpyridine | N/A | Isomerization | Base or transition metal catalyst |

Influence of Chiral Catalysts and Auxiliaries

In synthesizing or functionalizing this compound to create chiral molecules, chiral catalysts and auxiliaries play a pivotal role. If a synthetic route introduces a stereocenter, employing a chiral catalyst can yield one enantiomer in excess. nih.gov For example, an asymmetric catalytic hydrogenation of a precursor with an internal double bond could establish a chiral center.

Chiral auxiliaries are another established strategy. capes.gov.brrsc.org A chiral auxiliary can be temporarily attached to the molecule, directing the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, leaving a chiral product. For example, if the propene chain were to be extended via an aldol reaction, a chiral auxiliary on the acetyl-pyridine precursor could control the stereochemistry of the newly formed hydroxyl group. The development of rhodium and ruthenium catalysts with chiral ligands has been particularly effective in a wide range of enantioselective transformations. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it reveals detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the distinct chemical environments of hydrogen atoms (protons) within the molecule. For 3-(3-Methyl-2-pyridyl)-1-propene, the spectrum is expected to show signals corresponding to the protons on the pyridine (B92270) ring, the methyl group, and the propene chain. docbrown.info The integration of these signals would correspond to a proton ratio of 3:1:1:2:1:3 for the pyridine, vinyl, and methyl/methylene (B1212753) protons, respectively. docbrown.info

The expected proton environments are:

Pyridine Protons (H-4, H-5, H-6): Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) are expected for the protons on the pyridine ring. The proton at the C-6 position would likely appear as a doublet, coupled to the H-5 proton. The H-5 proton would appear as a doublet of doublets, coupled to both H-4 and H-6. The H-4 proton would also be a doublet, coupled to H-5.

Vinyl Protons (=CH- and =CH₂): The propene group gives rise to complex signals. The internal vinyl proton (-CH=) would appear as a multiplet due to coupling with both the terminal vinyl protons and the adjacent methylene protons. The two terminal vinyl protons (=CH₂) are chemically non-equivalent and would each appear as a distinct multiplet. docbrown.info

Allylic Protons (-CH₂-): The methylene protons adjacent to the pyridine ring and the double bond would appear as a doublet, coupled to the internal vinyl proton.

Methyl Protons (-CH₃): The methyl group attached to the pyridine ring would appear as a singlet in the upfield region of the spectrum (typically δ 2.3-2.5 ppm). chemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling With |

|---|---|---|---|

| Pyridine H-6 | ~8.3 - 8.5 | Doublet (d) | H-5 |

| Pyridine H-4 | ~7.4 - 7.6 | Doublet (d) | H-5 |

| Pyridine H-5 | ~7.1 - 7.3 | Doublet of doublets (dd) | H-4, H-6 |

| Vinyl -CH= | ~5.8 - 6.0 | Multiplet (m) | -CH₂-, =CH₂ |

| Vinyl =CH₂ (trans) | ~5.0 - 5.2 | Multiplet (m) | -CH=, =CH₂ (gem) |

| Vinyl =CH₂ (cis) | ~4.9 - 5.1 | Multiplet (m) | -CH=, =CH₂ (gem) |

| Allylic -CH₂- | ~3.4 - 3.6 | Doublet (d) | -CH= |

| Pyridine -CH₃ | ~2.3 - 2.5 | Singlet (s) | None |

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound (C₉H₁₁N), the spectrum is expected to display nine distinct signals, corresponding to the nine carbon atoms in its asymmetric structure. docbrown.info Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (-CH₃), methylene (-CH₂), methine (-CH), and quaternary carbons. uvic.ca

The expected carbon environments are:

Pyridine Carbons: Five signals are anticipated for the pyridine ring carbons. Two of these will be quaternary (C-2 and C-3), and three will be methine carbons (C-4, C-5, C-6). The carbons attached to the nitrogen (C-2, C-6) and the substituent groups will have characteristic chemical shifts.

Propene Carbons: Three signals corresponding to the propene carbons are expected. The internal methine carbon (=CH-) will appear at a different chemical shift than the terminal methylene carbon (=CH₂). docbrown.info The allylic methylene carbon (-CH₂-) will be found further upfield.

Methyl Carbon: A single signal in the upfield region (typically δ 18-25 ppm) will correspond to the methyl group's carbon atom. docbrown.info

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| Pyridine C-2 | ~158 - 162 | Quaternary (C) |

| Pyridine C-6 | ~148 - 150 | Methine (CH) |

| Pyridine C-4 | ~135 - 138 | Methine (CH) |

| Pyridine C-3 | ~130 - 133 | Quaternary (C) |

| Pyridine C-5 | ~120 - 123 | Methine (CH) |

| Vinyl -CH= | ~135 - 137 | Methine (CH) |

| Vinyl =CH₂ | ~115 - 117 | Methylene (CH₂) |

| Allylic -CH₂- | ~38 - 42 | Methylene (CH₂) |

| Pyridine -CH₃ | ~18 - 22 | Methyl (CH₃) |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6). Crucially, it would also map the connectivity within the propene chain, showing correlations between the allylic -CH₂- protons and the vinyl -CH= proton, and between the -CH= proton and the terminal =CH₂ protons. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). uvic.cayoutube.com This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the proton signal for the methyl group would show a cross-peak with its corresponding carbon signal, and each of the vinyl and aromatic proton signals would correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final piece of the structural puzzle by revealing correlations between protons and carbons over two to three bonds. uvic.cayoutube.com This technique is vital for connecting the different fragments of the molecule. Key HMBC correlations would include:

A correlation between the allylic -CH₂- protons and the C-2 carbon of the pyridine ring, confirming the attachment point of the propene chain.

Correlations from the methyl protons to the C-3 and C-2 carbons of the pyridine ring, confirming the position of the methyl group.

Correlations between the pyridine ring protons and adjacent ring carbons, further solidifying the assignments of the aromatic system.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules. They are particularly useful for identifying the functional groups present in a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a "fingerprint" of the molecule's functional groups.

For this compound, the key expected absorption bands are:

C-H Stretching: Signals above 3000 cm⁻¹ correspond to aromatic and vinylic C-H stretching. Signals just below 3000 cm⁻¹ are characteristic of aliphatic C-H stretching from the methyl and methylene groups.

C=C and C=N Stretching: A sharp absorption band around 1640-1650 cm⁻¹ is characteristic of the alkene C=C stretching vibration. docbrown.info The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. nist.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic & Vinylic | 3010 - 3100 |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 2960 |

| C=C Stretch | Alkene (Propene) | ~1645 |

| C=C & C=N Stretch | Pyridine Ring | 1400 - 1600 |

| C-H Bend (out-of-plane) | Alkene (=CH₂) | ~910 and ~990 |

Raman spectroscopy is a complementary technique to FTIR. It involves scattering light off a molecule and analyzing the energy shifts in the scattered light. While FTIR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly effective for detecting non-polar, symmetric bonds. youtube.com

For this compound, Raman spectroscopy would be especially useful for observing:

C=C Alkene Stretch: The C=C double bond of the propene group is expected to produce a strong and sharp signal in the Raman spectrum, confirming its presence.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted pyridine ring would also be readily observable, providing further structural confirmation.

The combination of FTIR and Raman provides a more complete picture of the vibrational modes of the molecule, confirming the presence of both the pyridine and propene functionalities.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. For this compound, various MS methods provide critical data for its identification and characterization.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by providing highly accurate mass measurements. The molecular formula for this compound is C₉H₁₁N. HRMS can distinguish this formula from other potential combinations of atoms that might have the same nominal mass.

The exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, and ¹⁴N). An HRMS instrument measures the mass of the molecular ion with high precision, typically to within a few parts per million (ppm), allowing for the confident assignment of the molecular formula. nih.gov This precision is crucial for differentiating between isobaric compounds—molecules that have the same integer mass but different elemental formulas.

| Parameter | Value |

| Molecular Formula | C₉H₁₁N |

| Theoretical Exact Mass | 133.089149 Da |

| Example Hypothetical HRMS Result | 133.0895 Da |

| Mass Accuracy (ppm) | 2.64 |

This interactive table illustrates how a hypothetical high-resolution mass spectrometry measurement can confirm the molecular formula of this compound based on its theoretical exact mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of this compound and analyzing complex mixtures. Following synthesis, GC-MS can be used to quantify the target compound, detect any unreacted starting materials, and identify by-products.

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that aids in its identification. As the separated components exit the column, they enter the mass spectrometer, which generates a mass spectrum for each component. For trace analysis of contaminants in materials like high-purity propene, GC-MS provides high sensitivity and specificity for positive analyte identification. gcms.cz The use of specific columns, such as those based on ionic liquids, can enhance the separation quality for polar compounds like pyridine derivatives. nih.gov

| Parameter | Typical Condition | Purpose |

| GC Column | 5% Phenyl Polymethylsiloxane Capillary | Separation of semi-polar organic compounds. nih.gov |

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | Start at 50°C, ramp to 320°C | Separates components based on boiling point and polarity. nih.gov |

| Carrier Gas | Helium (~1 mL/min) | Transports the sample through the column. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules into a reproducible pattern. nih.gov |

| MS Detector | Quadrupole or Orbitrap | Scans a range of m/z values to create a mass spectrum. |

This interactive table outlines typical parameters for a GC-MS method suitable for the analysis of this compound.

Fragmentation Pathway Analysis

Electron Ionization (EI) mass spectrometry causes the molecule to fragment in a reproducible manner, creating a unique "fingerprint" that can be used for structural elucidation. Understanding the fragmentation pathways is key to interpreting the mass spectrum. The fragmentation of this compound would be expected to follow patterns characteristic of alkyl-substituted pyridines and alkenes.

The molecular ion ([M]•+) peak would appear at a mass-to-charge ratio (m/z) of 133, corresponding to the molecular weight of the compound. sigmaaldrich.com Key fragmentation processes would likely include:

Benzylic-type Cleavage: The most favorable cleavage is often at the C-C bond beta to the aromatic ring, which is analogous to a benzylic position. This would result in the loss of an ethyl radical (•CH₂CH₃) if rearrangement occurs, or more likely, the formation of a stable pyridylmethyl-type cation. A prominent fragment would be the ion at m/z 92, corresponding to the [C₅H₄N-CH₂]⁺ fragment, which is a common feature in the mass spectra of alkylpyridines.

Loss of a Methyl Radical: Cleavage of the methyl group from the pyridine ring would produce a fragment ion at m/z 118 ([M-15]⁺).

Propene Fragmentation: The side chain itself can undergo fragmentation similar to that of propene, which typically shows a strong signal at m/z 41, corresponding to the allyl cation [C₃H₅]⁺. docbrown.info

Pyridine Ring Fission: The pyridine ring can also fragment, although this often leads to lower-mass ions and is part of more complex pathways. researchgate.net

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

| 133 | [M]•+ | [C₉H₁₁N]•+ | Molecular Ion |

| 118 | [M - CH₃]⁺ | [C₈H₈N]⁺ | Loss of the methyl group from the pyridine ring. |

| 92 | [M - C₃H₅]⁺ | [C₆H₆N]⁺ | Loss of the allyl radical via cleavage of the bond adjacent to the ring. |

| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Allyl cation from the fragmentation of the propene side chain. docbrown.info |

This interactive table summarizes the expected major fragments in the electron ionization mass spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by transitions associated with its aromatic pyridine ring and the conjugated propenyl group.

The pyridine ring itself exhibits two main types of electronic transitions:

π → π transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For pyridine, these typically occur in the 200-270 nm region.

n → π transitions:* This is a lower-intensity absorption caused by the excitation of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. This transition is often observed as a shoulder on the longer-wavelength side of the π → π* bands, around 270-300 nm.

The substituents on the pyridine ring influence the position and intensity of these absorption bands. The 3-methyl group has a minor effect, while the 1-propene group, a chromophore, extends the conjugated system. This extension of conjugation is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to a simple methylpyridine. For reference, the UV absorption spectrum of 3-methylpyridine (B133936) in an aqueous solution shows a maximum at 262.5 nm. nih.gov

| Electronic Transition | Expected Wavelength Range | Notes |

| π → π | 260 - 280 nm | High-intensity absorption due to the conjugated pyridine-propene system. |

| n → π | 280 - 310 nm | Lower-intensity absorption involving the nitrogen lone pair. Often appears as a shoulder. |

This interactive table presents the expected electronic transitions and their approximate absorption regions for this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound has not been reported in the surveyed literature, this method would provide definitive information on its solid-state conformation and packing.

If a suitable single crystal of the compound were obtained, X-ray diffraction analysis would yield a detailed structural model. benthamopen.com Studies on structurally related pyridine derivatives demonstrate that this technique can establish unequivocal stereochemistry and reveal detailed conformational features. nih.gov For example, analysis of similar molecules has revealed crystal systems such as monoclinic or orthorhombic, with specific space groups like P21/n or Pcmn. nih.govmdpi.com

The key structural parameters that would be determined include:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the pyridine ring and the propene side chain.

Torsional Angles: The dihedral angles defining the spatial orientation of the propenyl group relative to the plane of the pyridine ring. This would reveal the preferred conformation of the molecule in the solid state.

| Structural Information | Significance |

| Bond Lengths (Å) | Confirms covalent structure and bond orders. |

| Bond Angles (°) | Defines the geometry around each atom. |

| Torsional Angles (°) | Describes the 3D conformation of the molecule. |

| Unit Cell Parameters | Defines the size and shape of the repeating crystal unit. mdpi.com |

| Crystal System/Space Group | Characterizes the symmetry of the crystal lattice. nih.gov |

This interactive table lists the crucial structural parameters that would be obtained from an X-ray crystallographic analysis of this compound.

Computational and Theoretical Chemistry of 3 3 Methyl 2 Pyridyl 1 Propene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the chemical behavior of 3-(3-methyl-2-pyridyl)-1-propene.

Density Functional Theory (DFT) Studies for Ground State Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For compounds similar to this compound, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are employed to determine optimized molecular structure, including bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical parameters are often in good agreement with experimental data from techniques like X-ray diffraction. researchgate.net

DFT studies are crucial for understanding the chemical reactivity of molecules. mdpi.com Key indicators of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) analysis, another DFT-based tool, helps to visualize the electron density distribution and identify reactive sites. researchgate.net The MEP map can indicate regions that are prone to electrophilic or nucleophilic attack. Furthermore, calculations of properties like dipole moment, total polarizability, and first-order hyperpolarizability provide insights into the molecule's response to an external electric field and its non-linear optical properties. researchgate.net

In studies of related molecules, DFT has been used to analyze the adsorption of propene on metallic surfaces, revealing that propene can be chemisorbed, leading to the distortion and activation of its bonds. researchgate.netmdpi.com This suggests that the propenyl group in this compound could exhibit similar interactions. DFT is also employed to investigate regioselectivity in polymerization reactions involving propylene (B89431), indicating that thermodynamic stability and steric factors often govern the insertion mechanism. mdpi.com

Table 1: Representative DFT-Calculated Properties for a Substituted Propene System

| Property | Calculated Value | Significance |

| HOMO Energy | Varies | Indicates electron-donating ability |

| LUMO Energy | Varies | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Varies | Relates to chemical reactivity and stability |

| Dipole Moment | Varies | Measures the polarity of the molecule |

Ab Initio Methods for Electronic Structure and Energetics

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying electronic structure and energetics. For molecules with similar structural motifs, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are used to accurately determine molecular geometries and interaction energies. mdpi.com

These methods are particularly useful for investigating weak interactions, such as van der Waals forces, which can be critical in determining the conformational preferences of a molecule. mdpi.com For instance, in studies of noble gas interactions with propylene oxide, a related small molecule, ab initio calculations at the MP2 and CCSD(T) levels were used to characterize the minimum energy points on the potential energy surface. mdpi.com

Ab initio calculations have also been employed to study the stereoelectronic structure of related organogermanium compounds, where intramolecular coordination bonds are present. researchgate.net These calculations can reveal the nature of such bonds and the resulting changes in electron density on the involved atoms. researchgate.net

Hartree-Fock (HF) Calculations for Electronic Structure

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While it does not account for electron correlation as comprehensively as methods like MP2 or CCSD(T), it provides a good starting point for understanding electronic structure. capes.gov.br

HF calculations, often combined with basis sets like 6-31G(d), have been used to perform full geometry optimization of molecules and their dimers. researchgate.net These calculations can predict the most stable structures in the gaseous state and provide insights into the effects of dimerization on intramolecular interactions. researchgate.net For example, in a study of 1-methyl-3-(trichlorogermyl)propionic acid, HF calculations showed that the germanium atom is likely pentacoordinated due to a Ge←O interaction, and this interaction is slightly strengthened upon dimerization. researchgate.net

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations offer a way to study the conformational landscape and time-dependent behavior of this compound.

Conformational Analysis and Potential Energy Surfaces (PES)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. unicamp.br For a molecule like this compound, which has rotatable bonds, multiple conformations with different energies exist. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, and identifying the minima on this surface corresponds to finding the stable conformers. emory.edu

The study of simple alkanes like propane (B168953) and butane (B89635) provides a basis for understanding the conformational preferences of the propenyl group. openstax.org In butane, the anti conformation, where the methyl groups are 180° apart, is the most stable. The gauche conformation, with a 60° dihedral angle between the methyl groups, is slightly higher in energy due to steric strain. openstax.orgquizlet.com The eclipsed conformations represent energy maxima on the PES. openstax.org The presence of the bulkier 3-methyl-2-pyridyl group in place of a methyl group would significantly influence the conformational energies.

The development of accurate PESs often relies on high-level ab initio calculations for a set of molecular geometries, which are then used to fit an analytical potential function. mdpi.comemory.edu These surfaces are crucial for running molecular dynamics simulations and predicting spectroscopic properties. emory.edu

Table 2: Torsional Strain Energy Contributions in Simple Alkanes

| Interaction | Energy (kJ/mol) |

| H ⟷ H eclipsed | 4.0 |

| H ⟷ CH₃ eclipsed | 6.0 |

| CH₃ ⟷ CH₃ eclipsed | 11.0 |

| CH₃ ⟷ CH₃ gauche | 3.8 |

Source: Data derived from studies of ethane (B1197151), propane, and butane. openstax.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of this compound.

These simulations rely on a force field, which is a set of empirical potential energy functions that describe the interactions between atoms. The PES derived from quantum chemical calculations can be used to develop or refine these force fields. unimi.it

MD simulations can be used to explore the conformational space of the molecule, calculate thermodynamic properties, and study its behavior in different environments, such as in solution. While specific MD simulation studies on this compound were not found, the methodology is widely applied to similar organic molecules to understand their flexibility and interactions. For instance, MD simulations are used to investigate the evolution of ethane on metal surfaces, elucidating reaction mechanisms like Langmuir–Hinshelwood and Eley–Rideal. mdpi.com

Transition State Theory and Reaction Pathways Elucidation

Transition State Theory (TST) is a fundamental concept used to explain the rates of chemical reactions. wikipedia.org It postulates that for a reaction to occur, reactant molecules must pass through a high-energy state known as the transition state, which represents a specific arrangement of atoms at the saddle point of a potential energy surface. wikipedia.orgrsc.org The basic principles of TST involve studying these activated complexes to understand reaction rates. wikipedia.org

For this compound, computational methods based on TST would be instrumental in elucidating various potential reaction pathways. For instance, in reactions such as isomerization (e.g., migration of the double bond), electrophilic addition to the propene group, or oxidation of the pyridine (B92270) ring, TST calculations would identify the specific transition state structures. By calculating the energy of these transition states relative to the reactants, chemists can determine the activation energy (energy barrier) for each potential pathway. researchgate.netrsc.org

The pathway with the lowest activation energy is typically the most favorable kinetically. researchgate.net Computational studies would map out the entire potential energy surface, identifying reactants, intermediates, transition states, and products. rsc.orgresearchgate.net This allows for a detailed mechanistic understanding, predicting which products are most likely to form and under what conditions. For complex reactions, multiple steps and competing pathways can be analyzed to predict product distributions. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as a nucleophile or electron donor, while the LUMO is the innermost empty orbital and acts as an electrophile or electron acceptor. libretexts.orgresearchgate.net The interaction and energy difference between these frontier orbitals are key to understanding many chemical reactions. wikipedia.org

For this compound, FMO theory would provide significant insights into its reactive nature. The theory would help predict how the molecule interacts with other reagents. For example, it could determine whether the pyridine nitrogen or the propene double bond is more susceptible to electrophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. irjweb.comchemrxiv.org A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. irjweb.comschrodinger.com Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized. researchgate.netwuxiapptec.com

Illustrative Data Table: Frontier Orbital Energies

Without specific computational data for this compound, this table serves as a template for how such data would be presented.

| Parameter | Energy (eV) | Description |

| EHOMO | [Calculated Value] | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | [Calculated Value] | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| ΔE (Gap) | [ELUMO - EHOMO] | Indicates molecular stability and reactivity. |

Global reactivity descriptors, such as electrophilicity and nucleophilicity indices, are derived from the HOMO and LUMO energies to quantify a molecule's reactive character. irjweb.compku.edu.cn

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons, categorizing its strength as an electrophile. researchgate.netresearchgate.net It is calculated from the electronic chemical potential and chemical hardness. chemrxiv.org A high electrophilicity index indicates a good electron acceptor.

Nucleophilicity Index (N): This parameter quantifies the electron-donating capability of a molecule. pku.edu.cnbch.ro It is often related to the HOMO energy, where a higher HOMO energy corresponds to greater nucleophilicity. researchgate.netpku.edu.cn

For this compound, calculating these indices would provide a quantitative scale of its reactivity. csic.es This would allow chemists to predict how it will behave in polar reactions. For example, the calculations could determine whether the molecule is more likely to act as a nucleophile (donating electrons from the π-system of the double bond or the lone pair on the nitrogen) or as an electrophile under certain conditions. These indices are invaluable for rationalizing and predicting the outcomes of reactions with various partners. lmu.de

Illustrative Data Table: Reactivity Descriptors

This table is a template showing how reactivity descriptors for this compound would be displayed if data were available.

| Reactivity Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | [Calculated Value] | Tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | [Calculated Value] | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | [Calculated Value] | Propensity to act as an electron acceptor. |

| Nucleophilicity Index (N) | EHOMO - ELUMO(ref) | [Calculated Value] | Propensity to act as an electron donor (relative to a reference). |

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate experimentally obtained spectra or to aid in the identification of a compound. idc-online.comarxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Theoretical calculations, often using Density Functional Theory (DFT) and methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. escholarship.orgliverpool.ac.uk

For this compound, a theoretical NMR prediction would involve first optimizing the molecule's three-dimensional geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted spectrum can be compared to an experimental spectrum to confirm the structure. idc-online.com Furthermore, by calculating the NMR shifts for different possible conformations (e.g., different rotational isomers around the single bond connecting the pyridine and propene units), researchers can determine the most stable conformer in solution. liverpool.ac.uk The accuracy of modern computational methods is often high enough to distinguish between very similar isomers. idc-online.comnih.gov

Illustrative Data Table: Predicted vs. Experimental ¹H NMR Chemical Shifts

This template illustrates how a comparison of calculated and experimental NMR data for the protons of this compound would be presented.

| Proton Position | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

| Pyridyl-H4 | [Calculated Value] | [Experimental Value] | [Δδ] |

| Pyridyl-H5 | [Calculated Value] | [Experimental Value] | [Δδ] |

| Pyridyl-H6 | [Calculated Value] | [Experimental Value] | [Δδ] |

| Methyl-H | [Calculated Value] | [Experimental Value] | [Δδ] |

| Propene-H1 | [Calculated Value] | [Experimental Value] | [Δδ] |

| Propene-H2 | [Calculated Value] | [Experimental Value] | [Δδ] |

| Propene-H3 | [Calculated Value] | [Experimental Value] | [Δδ] |

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govunifi.it These calculations involve determining the second derivatives of the energy with respect to atomic displacements, which yields the force constants for the molecular vibrations.

A computational study of this compound would produce a list of vibrational modes and their corresponding frequencies and intensities. arxiv.org Each mode represents a specific type of atomic motion, such as C-H stretching, C=C stretching of the alkene, aromatic ring vibrations, or CH₃ bending. By comparing the predicted IR and Raman spectra with experimental data, scientists can perform a detailed assignment of the observed spectral bands to specific molecular motions. unifi.it This serves as a powerful method for structural confirmation and provides a deeper understanding of the molecule's intramolecular dynamics.

Chemical Transformations and Derivatization of 3 3 Methyl 2 Pyridyl 1 Propene

Functional Group Interconversions on the Alkene Moiety

The carbon-carbon double bond in the propene group is susceptible to various addition and cleavage reactions, providing a versatile handle for structural modification.

Hydrogenation and Halogenation

Hydrogenation: The alkene can be selectively reduced to the corresponding alkane, 3-(3-methyl-2-pyridyl)propane, through catalytic hydrogenation. This transformation is typically achieved using hydrogen gas in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). nih.govresearchgate.net The reaction conditions are generally mild, often proceeding at room temperature and moderate pressures of hydrogen. mdpi.com The choice of catalyst and reaction conditions can be crucial to prevent the reduction of the pyridine (B92270) ring, which typically requires more forcing conditions.

Halogenation: The addition of halogens (e.g., Cl₂, Br₂, I₂) across the double bond proceeds readily to yield the corresponding 1,2-dihalo-3-(3-methyl-2-pyridyl)propane. This electrophilic addition reaction typically occurs rapidly at room temperature, often in an inert solvent like dichloromethane. The reaction with bromine, for instance, would yield 1,2-dibromo-3-(3-methyl-2-pyridyl)propane. Similarly, the addition of hydrogen halides (H-X) would follow Markovnikov's rule, though radical initiators can lead to the anti-Markovnikov product.

Table 1: Representative Hydrogenation and Halogenation Reactions

| Reaction | Reagents & Conditions | Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C, Ethanol (B145695), RT, 1 atm | 3-(3-Methyl-2-pyridyl)propane |

| Bromination | Br₂, CH₂Cl₂, RT | 1,2-Dibromo-3-(3-methyl-2-pyridyl)propane |

| Hydrobromination | HBr (gas or solution) | 2-Bromo-3-(3-methyl-2-pyridyl)propane |

Epoxidation and Dihydroxylation

Epoxidation: The alkene can be converted to an epoxide, 2-methyl-2-((3-methyl-2-pyridyl)methyl)oxirane, using various oxidizing agents. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this transformation. Care must be taken to avoid N-oxidation of the pyridine ring, which can sometimes compete with epoxidation. researchgate.net Alternatively, metal-catalyzed epoxidation systems, such as those using titanium catalysts and hydrogen peroxide, can offer greater selectivity. researchgate.net

Dihydroxylation: The double bond can be dihydroxylated to form the corresponding diol, 3-(3-methyl-2-pyridyl)propane-1,2-diol. This can be achieved via two main stereochemical pathways. Syn-dihydroxylation is typically accomplished using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃) or cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. libretexts.org Anti-dihydroxylation can be achieved in a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org

Table 2: Epoxidation and Dihydroxylation Reactions

| Reaction | Reagents & Conditions | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂ | 2-Methyl-2-((3-methyl-2-pyridyl)methyl)oxirane | N/A |

| Syn-Dihydroxylation | 1. OsO₄, Pyridine 2. NaHSO₃/H₂O | 3-(3-Methyl-2-pyridyl)propane-1,2-diol | Syn |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 3-(3-Methyl-2-pyridyl)propane-1,2-diol | Anti |

Cleavage Reactions

The double bond of 3-(3-methyl-2-pyridyl)-1-propene can be oxidatively cleaved to yield smaller carbonyl-containing fragments.

Ozonolysis: This is a powerful method for cleaving alkenes. Treatment of the compound with ozone (O₃) followed by a workup procedure determines the final products. A reductive workup (e.g., with dimethyl sulfide, DMS, or zinc/water) will yield (3-methyl-2-pyridyl)acetaldehyde and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) will produce (3-methyl-2-pyridyl)acetic acid and carbon dioxide.

Permanganate Oxidation: Under strong oxidative conditions (e.g., hot, concentrated KMnO₄), the alkene can be cleaved to yield (3-methyl-2-pyridyl)acetic acid. Further oxidation of the methyl group on the pyridine ring to a carboxylic acid could potentially occur under very harsh conditions. colab.ws

Table 3: Alkene Cleavage Reactions

| Reaction | Reagents & Conditions | Product(s) |

|---|---|---|

| Ozonolysis (Reductive) | 1. O₃, -78°C 2. (CH₃)₂S | (3-Methyl-2-pyridyl)acetaldehyde & Formaldehyde |

| Ozonolysis (Oxidative) | 1. O₃, -78°C 2. H₂O₂ | (3-Methyl-2-pyridyl)acetic acid & Carbon Dioxide |

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for reactions such as alkylation, oxidation, and coordination to metal centers.

N-Alkylation and N-Oxidation

N-Alkylation: The pyridine nitrogen can be alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide), to form quaternary pyridinium (B92312) salts. organic-chemistry.orgmdpi.comorganic-chemistry.org For instance, reaction with methyl iodide would yield 2-allyl-1,3-dimethylpyridin-1-ium iodide. These pyridinium salts are often highly crystalline and can be used in further synthetic applications or as ionic liquids.

N-Oxidation: The nitrogen atom can be oxidized to the corresponding N-oxide, this compound N-oxide, using oxidizing agents like hydrogen peroxide or peroxy acids. researchgate.net The reaction with dimethyldioxirane (B1199080) in acetone (B3395972) is also an effective method for producing N-oxides of substituted pyridines quantitatively in many cases. researchgate.net The resulting N-oxides have altered electronic properties and can undergo their own unique set of reactions.

Table 4: Reactions at the Pyridine Nitrogen

| Reaction | Reagent & Conditions | Product |

|---|---|---|

| N-Alkylation | CH₃I, Acetonitrile, Reflux | 2-Allyl-1,3-dimethylpyridin-1-ium iodide |

| N-Oxidation | m-CPBA, CH₂Cl₂, RT | This compound N-oxide |

Coordination Chemistry and Ligand Design

The pyridine nitrogen of this compound is an excellent donor for coordination to metal ions, making the molecule a valuable ligand in inorganic and organometallic chemistry. nih.govnih.govresearchgate.net It can act as a monodentate ligand, binding to a metal center through the nitrogen atom. The presence of both a soft donor (alkene) and a hard donor (pyridine nitrogen) makes it a potentially hemilabile ligand, where the alkene can reversibly coordinate to the metal center.

This dual functionality allows for the design of sophisticated metal complexes. The ligand can stabilize various metal oxidation states and influence the catalytic activity of the metal center. For example, it could be used to construct coordination polymers or discrete metal complexes with tailored electronic and steric properties. nih.gov The coordination can be confirmed through techniques like ³¹P NMR if a phosphine (B1218219) ligand is also present, or more directly through single-crystal X-ray diffraction. nih.gov The formation of such complexes is critical in developing new catalysts for a range of organic transformations.

Modifications to the Methyl Substituent

The chemical reactivity of the methyl group in this compound is influenced by its position on the pyridine ring. Generally, methyl groups at the 3-position of a pyridine ring are less reactive towards condensation and oxidation reactions compared to those at the 2- and 4-positions. This is because the resonance stabilization of the carbanion intermediate, which is crucial for these reactions, does not involve the ring nitrogen when the methyl group is at the 3-position. khanacademy.org However, under specific conditions, modifications of the 3-methyl group are achievable.

Oxidation: The oxidation of methylpyridines to their corresponding carboxylic acids is a well-established transformation. For instance, 3-methylpyridine (B133936) (3-picoline) can be oxidized to nicotinic acid (3-pyridinecarboxylic acid), a compound of significant industrial and biological importance. wikipedia.orggoogle.com Various oxidizing agents have been employed for this purpose, including potassium permanganate (KMnO4), potassium dichromate (K2Cr2O7), and catalytic oxidation systems. bme.hunih.gov A process involving the use of a halogen oxidizing agent, such as chlorine, in an aqueous solution under the influence of actinic radiation has also been described for the oxidation of methylpyridines to pyridine carboxylic acids. google.com Supercritical water oxidation (SCWO) has also been explored for the degradation of 3-methylpyridine. birmingham.ac.uk Furthermore, photoelectrocatalytic oxidation using WO3 decorated nanotube-structured TiO2 has been shown to selectively convert 3-methylpyridine to nicotinic acid (Vitamin B3). rsc.org While direct experimental data for the selective oxidation of the methyl group in this compound is scarce, it is anticipated that similar methods could be applied, potentially requiring optimization to avoid side-reactions on the propene substituent.

Halogenation: Direct halogenation of the methyl group on a pyridine ring is less common than ring halogenation. However, radical halogenation conditions can lead to the substitution of the methyl group. For 3-picoline, gas-phase chlorination at high temperatures results in chlorination of the pyridine ring, primarily at the position para to the methyl group. wikipedia.org Selective halogenation at the 3-methyl group would likely require specific reagents or catalytic systems that favor side-chain functionalization over ring substitution.

Condensation Reactions: The methyl group of 3-picoline is generally not acidic enough to participate in condensation reactions with aldehydes, unlike its 2- and 4-picoline isomers. khanacademy.org This is due to the lack of resonance stabilization of the resulting carbanion by the nitrogen atom. khanacademy.org Therefore, direct condensation reactions involving the methyl group of this compound are expected to be challenging under standard conditions. More specialized methods, possibly involving strong bases or metalation, might be required to activate the methyl group for such transformations.

Formation of Complex Polycyclic and Heterocyclic Structures

The unique arrangement of the methyl and propenyl substituents in this compound provides a versatile scaffold for the synthesis of more complex polycyclic and heterocyclic systems.

Intramolecular Cyclization Reactions (e.g., to Indolizines)

Indolizines are bicyclic aromatic compounds consisting of a fused pyridine and pyrrole (B145914) ring system, and they are present in numerous natural products with diverse biological activities. bme.hu A common and powerful method for the synthesis of indolizines involves the intramolecular cyclization of appropriately functionalized pyridine derivatives. bme.hu Specifically, 2-alkenylpyridines are excellent precursors for indolizine (B1195054) synthesis.

The most classical approach is the Chichibabin reaction, which involves the reaction of a pyridine derivative with a compound containing a reactive methylene (B1212753) group, followed by cyclization. wikipedia.org A more direct route to indolizines from 2-alkenylpyridines involves the formation of a pyridinium ylide followed by an intramolecular 1,3-dipolar cycloaddition or a related cyclization pathway.

For this compound, the nitrogen atom of the pyridine ring can act as a nucleophile, attacking an electrophilically activated propene chain, or alternatively, the terminal carbon of the propene chain can be made nucleophilic to attack the pyridine ring. A well-established method for synthesizing indolizines is the transition-metal-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic alcohols and their derivatives. nih.govrsc.org For instance, platinum-catalyzed cyclization of 2-pyridyl propargylic esters leads to the formation of C-1 substituted indolizines. nih.gov While the substrate has a propenyl and not a propargyl group, related palladium-catalyzed intramolecular alkene hydrofunctionalization reactions can form five- and six-membered heterocycles. Radical cyclization is another powerful tool for the synthesis of indolizines and their derivatives. rsc.org

The general strategy for the synthesis of indolizines from 2-alkenylpyridines can be summarized as follows:

N-alkylation or N-acylation: The pyridine nitrogen is first quaternized with a suitable reagent, often one containing a leaving group and a methylene group that can be deprotonated to form an ylide.

Ylide formation: Treatment with a base generates the pyridinium ylide.

Intramolecular cyclization: The ylide undergoes an intramolecular nucleophilic attack on the alkene, followed by elimination and aromatization to form the indolizine ring system.

Alternatively, direct oxidative cyclization methods are known. For example, a copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes provides a direct route to indolizines.

The presence of the methyl group at the 3-position of the pyridine ring in this compound is expected to influence the regioselectivity and reactivity of the cyclization, potentially leading to the formation of a specifically substituted indolizine derivative.

Ring Expansion/Contraction Strategies

The pyridine ring of this compound can potentially undergo ring expansion or contraction reactions to yield other heterocyclic systems, such as diazepines or pyrrole derivatives, respectively.

Ring Expansion: A known method for the ring expansion of pyridines is the Ciamician-Dennstedt rearrangement, which involves the reaction of a pyrrole with a dihalocarbene to form a 3-halopyridine. While this is a pyrrole-to-pyridine conversion, analogous carbene additions to the less aromatic double bonds of a partially reduced pyridine ring could potentially lead to ring-expanded products. More modern methods for pyridine ring expansion include transition-metal-free approaches involving the ring opening of 2-allyl-2H-azirines to 1-azatrienes, which then undergo electrocyclization to form substituted pyridines. birmingham.ac.uknih.gov Another strategy involves the one-carbon ring expansion of pyrroles using a bromofluorocarbene source to access 3-fluorinated pyridines. nih.gov While not directly applicable to pyridine itself, these methods highlight the types of strategies that can be employed for ring expansion in nitrogen heterocycles.

Ring Contraction: Ring contraction of pyridines is less common but can be achieved under specific conditions, often involving photochemical rearrangements or reactions with strong nucleophiles that induce ring opening followed by recyclization to a five-membered ring.

Derivatization for Enhanced Reactivity or Specific Applications

To enhance the chemical utility of this compound, both the pyridine ring and the propene side chain can be derivatized to introduce new functional groups, thereby modulating its reactivity and enabling its use in a broader range of applications.

N-Oxidation: The formation of a pyridine N-oxide by treating the parent pyridine with an oxidizing agent like peracetic acid or m-chloroperoxybenzoic acid (m-CPBA) is a common strategy to activate the pyridine ring. scripps.eduorgsyn.org The resulting N-oxide, this compound N-oxide, would exhibit altered reactivity. The N-oxide group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates the positions ortho (2- and 6-) and para (4-) to the nitrogen for nucleophilic attack. scripps.edu This allows for the introduction of various substituents at these positions. arkat-usa.orgorgsyn.org Subsequently, the N-oxide can be readily deoxygenated to restore the pyridine ring. arkat-usa.org

Functionalization of the Propene Chain: The double bond of the propene substituent is a key site for derivatization.

Hydroxylation: The alkene can undergo dihydroxylation to form a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under cold, alkaline conditions. khanacademy.org This would yield 1-(3-methyl-2-pyridyl)propane-1,2-diol.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond. Treatment of this compound with a borane (B79455) reagent (e.g., BH3-THF) followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) would yield 3-(3-methyl-2-pyridyl)propan-1-ol.

Halogenation: The addition of halogens (e.g., Br2, Cl2) across the double bond would result in the corresponding dihaloalkane, 1,2-dihalo-1-(3-methyl-2-pyridyl)propane.